6-Formyl-2-naphthoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-formylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-7H,(H,14,15) |
InChI Key |
SHFLOIUZUDNHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C=O |
Synonyms |
2-formyl-6-naphthoic acid |
Origin of Product |
United States |
Synthetic Methodologies for 6 Formyl 2 Naphthoic Acid and Its Precursors
Conventional Multistep Synthetic Routes to 6-Formyl-2-naphthoic Acid
The most established route to this compound involves the controlled oxidation of 2,6-dimethylnaphthalene (B47086). This process typically proceeds in a stepwise manner, where one methyl group is oxidized to a carboxylic acid and the other to a formyl group. This compound is a common intermediate in the industrial production of 2,6-naphthalenedicarboxylic acid, a valuable monomer for high-performance polymers. google.com In this process, mixtures of this compound and 2,6-naphthalic acid are often generated. google.com The separation of the intermediate from the final dicarboxylic acid product is a necessary step, which can be accomplished by converting the acids to their lower alkyl esters and separating them via steam distillation. google.com
Another conventional approach involves the functionalization of pre-existing naphthalene (B1677914) rings. For example, 6-substituted naphthoic acids can be prepared via synthetic routes starting from tetralones. researchgate.net Direct conversion of benzene (B151609) derivatives and 2-furoic acid in the presence of excess aluminum chloride has also been described for accessing the 1-naphthoic acid core. researchgate.net
Chemo-enzymatic Approaches in Naphthoic Acid Synthesis
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for producing complex molecules under mild conditions.
While direct enzymatic synthesis of this compound is not widely reported, extensive research demonstrates the utility of biotransformation for creating a variety of functionalized naphthoic acids.
Laccase-Mediated Synthesis : A sustainable, one-pot, two-step chemo-enzymatic pathway has been developed for the gram-scale synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. tandfonline.comresearchgate.net This process utilizes a laccase from Trametes versicolor for the initial dimerization of sinapic acid, followed by an alkaline-mediated rearrangement to form the naphthoic acid derivative. tandfonline.com The sustainability of this method was assessed using green metrics like the Process Mass Index and EcoScale. tandfonline.comresearchgate.net
Cytochrome P450-Mediated Hydroxylation : Enzymes like cytochrome P450 can be used to introduce hydroxyl groups onto the naphthoic acid skeleton. waseda.jp For instance, the fungus Cunninghamella elegans employs cytochrome P450-mediated oxidation to hydroxylate 1-methylnaphthalene, producing 5-hydroxy-1-naphthoic acid as a metabolite.
Anaerobic Degradation Pathways : Under anaerobic conditions, sulfate-reducing bacteria can carboxylate naphthalene to produce 2-naphthoic acid. newprairiepress.orgasm.org Isotope labeling studies using [13C]bicarbonate confirmed that the carboxyl group is introduced directly onto the naphthalene ring. newprairiepress.orgasm.org The resulting 2-naphthoic acid is then further reduced in a stepwise manner. asm.org
Menaquinone Biosynthesis : In the biosynthesis of menaquinone (Vitamin K2), the enzyme 5,8-dihydroxy-2-naphthoate synthase (MqnD) catalyzes the conversion of cyclic dehypoxanthine futalosine (B117586) into 5,8-dihydroxy-2-naphthoic acid. nih.gov
A summary of a representative chemo-enzymatic process is provided below.
| Reaction | Starting Material | Enzyme/Catalyst | Key Steps | Product | Yield | Reference |
| DMNA Synthesis | Sinapic Acid | Laccase / NaOH | 1. Laccase-mediated dimerization 2. Alkaline rearrangement | 6-hydroxy-5,7-dimethoxy-2-naphthoic acid | 46% (gram scale) | tandfonline.com |
Aerobic Oxidation Pathways for Naphthalene Derivatives leading to Functionalized Naphthoic Acids
Aerobic oxidation utilizes oxygen, often from the air, as the terminal oxidant, which is a key principle of green chemistry. These methods are frequently catalyzed by transition metals.
The liquid-phase oxidation of 2-methylnaphthalene (B46627) is a direct route to 2-naphthoic acid. google.com This process can be catalyzed by systems composed of a transition metal carboxylate (like cobalt or manganese salts) and a co-catalyst, such as zirconium acetate (B1210297) or cerous acetate. google.com Similarly, the oxidation of 2,6-dimethylnaphthalene to form this compound and subsequently 2,6-naphthalenedicarboxylic acid is a cornerstone of industrial synthesis. google.com
Catalytic systems using iron-containing multi-walled carbon nanotubes (Fe@MWCNT) have been shown to facilitate the aerobic-peroxide oxidation of naphthalene under mild conditions (333-353K), leveraging a Fenton-like reaction mechanism. researchgate.net Ruthenium-based phase-transfer catalyst systems have also been developed for the oxidation of naphthalene derivatives to naphthoquinones in water, avoiding the use of organic solvents. researchgate.net
Organometallic Catalysis in Naphthoic Acid Synthesis
Organometallic catalysis, particularly using palladium, offers highly efficient and selective methods for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex naphthoic acid derivatives.
Palladium-catalyzed reactions are versatile tools for the synthesis of naphthoic acids and their derivatives. chimia.ch
Carbonylation : This reaction introduces a carbonyl group (C=O) into a molecule, typically using carbon monoxide (CO). The palladium-catalyzed carbonylation of halogenated naphthalenes (e.g., bromonaphthalenes) or naphthyl triflates is a powerful method for synthesizing naphthoic acid esters. google.com The reaction is typically performed in an alcohol solvent, which traps the carboxylated intermediate as an ester. google.com While brominated naphthalenes were historically considered less reactive than other aryl bromides, modern catalyst systems have overcome many of these limitations. google.com Oxidative carbonylation is another important variant that allows for the direct C-H bond activation and carboxylation of the naphthalene ring. researchgate.net
Cross-Coupling Reactions : Palladium catalysts are famously used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. The Suzuki reaction, which couples an organoboron compound with an organohalide, is particularly effective. For example, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid was synthesized in high yield by the Suzuki coupling of 3-adamantyl-4-methoxyphenylboronic acid with 6-bromo-2-naphthoic acid in the presence of a palladium acetate catalyst. google.com Similarly, palladium-catalyzed cross-coupling of 2-chloro-1,4-naphthoquinones with arylboronic acids is used to synthesize 2-aryl-1,4-naphthoquinones. researchgate.net
A representative palladium-catalyzed synthesis is outlined in the table below.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield | Reference |
| Suzuki Coupling | 6-bromo-2-naphthoic acid | 3-adamantyl-4-methoxyphenylboronic acid | Palladium(II) acetate, 2-(dicyclohexylphosphino)biphenyl | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | ~95% | google.com |
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net Many modern approaches to naphthoic acid synthesis reflect these goals.
Atom Economy : A novel method for synthesizing 1-naphthoic acid directly from naphthalene and carbon dioxide using a Lewis acid catalyst boasts 100% atom utilization, as all atoms from the reactants are incorporated into the final product. google.com This avoids the use of heavy metal oxidants and the harsh conditions associated with traditional oxidation of 1-methylnaphthalene. google.com
Use of Safer Solvents and Reagents : Chemo-enzymatic syntheses are often performed in aqueous media under mild temperature and pH conditions, reducing the need for volatile organic solvents. tandfonline.com The use of enzymes like laccase and recyclable catalysts aligns with the principle of using catalytic reagents over stoichiometric ones. researchgate.nettandfonline.com
Energy Efficiency : Developing reactions that proceed at ambient temperature and pressure, such as some chemo-enzymatic and organometallic processes, significantly reduces the energy footprint of the synthesis. researchgate.nettandfonline.com
Renewable Feedstocks : The synthesis of DMNA from sinapic acid, which can be extracted from agricultural residues, is an excellent example of using renewable feedstocks to produce valuable chemicals. tandfonline.comresearchgate.net This provides a bio-based alternative to petroleum-derived precursors. researchgate.net
Chemical Transformations and Functionalization of 6 Formyl 2 Naphthoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.
The conversion of the carboxylic acid group into esters or amides is a common functionalization strategy.
Esterification: The carboxylic acid can react with alcohols to form esters. evitachem.com A key application of this reaction is in the purification of 2,6-naphthalenedicarboxylic acid, where 6-formyl-2-naphthoic acid is a common impurity. google.com By converting the mixture of acids to their lower alkyl esters, such as methyl esters, the more volatile methyl 6-formyl-2-naphthoate can be separated by steam distillation. google.com For instance, a mixture of dimethyl 2,6-naphthalate and methyl 6-formyl-2-naphthoate can be effectively separated using this method. google.com The Fischer-Speier esterification method, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard procedure for this type of transformation. orgsyn.org
Amidation: The carboxylic acid group can be converted to an amide. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then reacts with an amine. google.com For example, related naphthoic acid derivatives are converted to their corresponding acid chlorides using reagents like thionyl chloride, followed by reaction with an appropriate amine or ammonia (B1221849) source to yield the amide. google.com Biocatalytic methods also exist; for example, the enzyme ShABS from Streptoalloteichus hindustanus has been shown to catalyze the formation of amide bonds from various carboxylic acids, including 2-naphthoic acid, and a range of amines. acs.org
| Reaction | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (Fischer-Speier) or Steam Distillation of mixed esters | Alkyl 6-formyl-2-naphthoate | google.com, orgsyn.org |
| Amidation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) or Ammonia (NH₃) | N-substituted or unsubstituted 6-formyl-2-naphthamide | google.com |
| Amidation (Biocatalytic) | Amine, ATP, ShABS enzyme | N-substituted 6-formyl-2-naphthamide | acs.org |
Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. nih.gov This transformation cleaves the carbon-carbon bond between the naphthalene (B1677914) ring and the carboxylic group. nih.govacs.org While specific studies on the decarboxylation of this compound are not detailed, general methods for aromatic carboxylic acids are applicable. One common method is halodecarboxylation, where the carboxylic acid is converted to a halide. acs.org For instance, the Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine, is a classic example, though modern variations exist. nih.gov In some cases, decarboxylation can occur as a subsequent step after other reactions, such as the hydrolysis of a methyl ester to a carboxylic acid, which is then heated to induce decarboxylation. ias.ac.in The stability of the naphthalene ring means that harsh conditions may be required for direct decarboxylation.
Reactions at the Formyl Group
The aldehyde (formyl) group is highly reactive and can undergo oxidation, reduction, and condensation reactions.
The formyl group of this compound can be oxidized to a second carboxylic acid group, yielding 2,6-naphthalenedicarboxylic acid. google.comgoogle.com This reaction is a critical step in the industrial production of 2,6-naphthalenedicarboxylic acid, which is often synthesized by the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086). google.com In this process, this compound is a key intermediate resulting from incomplete oxidation. google.com Further oxidation can be achieved by heating the compound in the presence of a molecular oxygen-containing gas. google.com
A notable development in this area is the use of biotransformation. The bacterium Pseudomonas sp. HN-72 has been shown to selectively oxidize the formyl group of this compound to a carboxyl group, achieving a 100% yield under optimized conditions (40°C, pH 8.0). nih.gov This biocatalytic method serves as a purification strategy for crude 2,6-naphthalenedicarboxylic acid by converting the major impurity, this compound, into the desired product. nih.gov
| Method | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Chemical Oxidation | Molecular oxygen-containing gas, Heat (93°C - 232°C) | 2,6-Naphthalenedicarboxylic acid | google.com |
| Biotransformation | Pseudomonas sp. HN-72, 40°C, pH 8.0 | 2,6-Naphthalenedicarboxylic acid | nih.gov |
The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). Standard reducing agents like lithium aluminum hydride are effective for this transformation. evitachem.com Another established method is the Clemmensen reduction, which involves using zinc amalgam and hydrochloric acid. ias.ac.in This reaction converts the aldehyde to a methyl group. Applying this to the ester form, methyl 6-formyl-2-naphthoate, would yield methyl 6-methyl-2-naphthoate. ias.ac.in
The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netacs.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). acs.org The formation of Schiff bases is a versatile method for creating complex molecules and ligands for metal complexes. researchgate.netscirp.orgnih.gov For example, similar formyl-naphthoic acid derivatives have been reacted with various amines, including sulfur-containing amines like thiosemicarbazide, to create new thiosemicarbazone ligands and their corresponding copper(II) complexes. researchgate.net These reactions provide a pathway to novel compounds with potential applications in coordination chemistry and catalysis. researchgate.netacs.org
| Reaction | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl group (-CH₂OH) | evitachem.com |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Methyl group (-CH₃) | ias.ac.in |
| Schiff Base Formation | Primary amine (R-NH₂) | Imine group (-CH=N-R) | researchgate.net, acs.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, although the presence of two deactivating groups significantly influences the reactivity and regioselectivity of these transformations.
Electrophilic Aromatic Substitution:
The formyl and carboxylic acid groups are meta-directing and strongly deactivate the naphthalene ring towards electrophilic attack. This deactivation means that harsh reaction conditions are often required to achieve substitution. The substitution pattern is dictated by the positions of the existing functional groups. In the case of this compound, the most likely positions for electrophilic attack would be the C5 and C8 positions, which are meta to the carboxyl group at C2 and the formyl group at C6.
Common electrophilic substitution reactions that could be applied, albeit with expected difficulty, include nitration and halogenation. For instance, nitration would introduce a nitro group, a precursor for an amino group, which can be further functionalized. Halogenation, introducing a bromine or chlorine atom, provides a handle for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The bromine atom on a related compound, 6-bromo-2-naphthoic acid, is noted to be a site for electrophilic substitution reactions like Suzuki and Stille couplings to introduce conjugated groups. bloomtechz.com
Nucleophilic Aromatic Substitution (SNAr):
The presence of the electron-withdrawing formyl and carboxylic acid groups makes the naphthalene core of this compound a candidate for nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. While direct SNAr on an unsubstituted ring is difficult, the introduction of a halogen at a position activated by the electron-withdrawing groups would facilitate this reaction.
Research on related naphthoic acid derivatives has demonstrated the feasibility of SNAr reactions. For instance, unprotected 1- and 2-naphthoic acids bearing an ortho-fluoro or ortho-methoxy group readily undergo substitution with organolithium and Grignard reagents in the absence of a metal catalyst. researchgate.net This proceeds via a presumed pre-coordination of the organometallic reagent with the carboxylic acid, followed by an addition-elimination mechanism. researchgate.net This suggests that if a suitable leaving group were present at the C1, C3, C5, or C7 positions of this compound, nucleophilic displacement would be a viable synthetic route.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Key Considerations |
| Electrophilic | |||
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-formyl-2-naphthoic acid and/or 8-Nitro-6-formyl-2-naphthoic acid | Harsh conditions required due to deactivating groups. |
| Bromination | Br₂/FeBr₃ | 5-Bromo-6-formyl-2-naphthoic acid and/or 8-Bromo-6-formyl-2-naphthoic acid | Provides a handle for cross-coupling reactions. |
| Nucleophilic | |||
| SNAr (with leaving group) | Nucleophile (e.g., R-Li, R-MgBr, amines, alkoxides) on a halogenated derivative | Substituted this compound | Requires a pre-installed leaving group at an activated position. |
Derivatization for Advanced Chemical Probes
The structural features of this compound make it an attractive scaffold for the development of advanced chemical probes, particularly fluorescent probes. The naphthalene core provides a rigid, aromatic system with inherent fluorescence, which can be modulated by the introduction of various functional groups. The aldehyde and carboxylic acid moieties offer convenient points for derivatization to tune the probe's properties and introduce recognition elements.
The derivatization of naphthoic acids for use as fluorescent probes is a well-established strategy. nih.govresearchgate.net For example, naphthoic acid derivatives have been synthesized to act as fluorescent probes for screening advanced glycation end-product (AGE) breakers. nih.govresearchgate.net In these cases, the carboxylic acid can be converted to an ester or amide to link the naphthoic acid fluorophore to other molecular components.
In the context of this compound, both functional groups can be exploited:
The Formyl Group: The aldehyde can be converted into a variety of other functional groups. For instance, it can undergo reductive amination to introduce an amine, which can then be coupled to biomolecules or other signaling units. It can also be reacted with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, which can act as linkers or may themselves be part of a recognition motif. The reaction of 3-hydroxy-2-naphthoic acid hydrazide with carbonyl functions to produce a fluorescent signal demonstrates the utility of this type of linkage. researchgate.net
The Carboxylic Acid Group: This group is readily converted into esters, amides, or acid chlorides. This allows for the attachment of the naphthaldehyde fluorophore to a wide range of molecules, including polymers, biomolecules, and solid supports. For instance, coupling with amino acids or peptides could lead to probes for specific enzymes.
The Naphthalene Ring: As discussed in the previous section, modification of the naphthalene ring itself through electrophilic or nucleophilic substitution can further tune the photophysical properties of the resulting probe. The introduction of electron-donating groups, such as hydroxyl or alkoxy groups, can enhance fluorescence quantum yields and shift emission wavelengths. Studies on hydroxy derivatives of naphthoic acid have shown that the position of the hydroxyl group significantly impacts the prototropic and fluorescent behavior of the molecule. rsc.org
The combination of these derivatization strategies allows for the rational design of chemical probes for a variety of applications, such as the detection of metal ions, reactive oxygen species, or specific biological macromolecules. researchgate.net
| Functional Group Targeted | Reaction Type | Potential Functional Group Introduced | Application in Chemical Probes |
| Formyl Group | Reductive Amination | Primary, secondary, or tertiary amine | Linkage to biomolecules, introduction of chelating groups. |
| Wittig Reaction | Alkene | Extension of conjugation, modulation of photophysical properties. | |
| Hydrazine (B178648)/Hydroxylamine Condensation | Hydrazone/Oxime | Linker, recognition motif for specific analytes. | |
| Carboxylic Acid Group | Esterification | Ester | Masking polarity, prodrug strategies, linkage to hydroxyl-containing molecules. |
| Amide Coupling | Amide | Linkage to amines, peptides, or other biomolecules. | |
| Naphthalene Core | Hydroxylation/Alkoxylation | Hydroxyl/Alkoxy | Enhancement of fluorescence, tuning of emission wavelength. |
| Amination | Amino | Introduction of a versatile functional group for further derivatization. |
Advanced Spectroscopic and Structural Characterization of 6 Formyl 2 Naphthoic Acid Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the conformational and intermolecular properties of 6-formyl-2-naphthoic acid and related compounds.
Detailed analysis of the FT-IR and FT-Raman spectra of naphthoic acid and its derivatives, often supported by density functional theory (DFT) calculations, allows for the assignment of fundamental vibrational frequencies. nih.govnih.govresearchgate.net For instance, studies on 2-naphthoic acid and its bromo- and hydroxy-substituted analogs have demonstrated the utility of these techniques in interpreting complex vibrational spectra. nih.govresearchgate.netresearchgate.net The characteristic vibrational modes of the carboxylic acid and formyl groups are of particular interest. The carboxylic acid group typically exhibits a strong C=O stretching band and broad O-H stretching vibrations, which are sensitive to hydrogen bonding interactions. nih.govresearchgate.net
In the solid state, this compound molecules are likely to form dimers through hydrogen bonding between their carboxylic acid groups, a common feature for carboxylic acids. nih.gov This dimerization significantly influences the vibrational frequencies, leading to shifts in the C=O and O-H stretching bands. nih.govresearchgate.net FT-IR and FT-Raman spectroscopy can effectively probe these intermolecular hydrogen bonds. nih.gov For example, the analysis of hydroxy-2-naphthoic acid co-crystals with caffeine (B1668208) has shown how intermolecular interactions, such as the formation of carboxylic acid dimers, can be identified through IR analysis. nih.gov
Conformational analysis of the formyl group relative to the naphthalene (B1677914) ring can also be inferred from the vibrational spectra. The position and intensity of the C-H stretching and bending vibrations of the aldehyde group can provide information about its orientation. Computational studies on related molecules have aided in understanding the stable conformations and their corresponding vibrational signatures. nih.govnih.gov
Key Vibrational Frequencies for Functional Groups in Naphthoic Acid Derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) | nih.govresearchgate.net |
| C=O Stretch (dimer) | 1680-1710 | nih.govresearchgate.net | |
| Formyl Group | C-H Stretch | 2800-2900, 2700-2800 | semanticscholar.org |
| C=O Stretch | 1690-1740 | semanticscholar.org | |
| Naphthalene Ring | C-H Aromatic Stretch | 3000-3100 | nih.gov |
| C=C Aromatic Stretch | 1400-1600 | nih.gov |
Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the formyl proton, the carboxylic acid proton, and the aromatic protons on the naphthalene ring. semanticscholar.orgresearchgate.net The formyl proton typically appears as a singlet in the downfield region (around δ 9-10 ppm). semanticscholar.org The carboxylic acid proton is also a singlet and can be found even further downfield, often broad and exchangeable with D₂O. rsc.org The aromatic protons will present as a complex pattern of doublets and multiplets, with their specific chemical shifts and coupling constants providing information about their positions on the naphthalene ring system. researchgate.netrsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom. The carbonyl carbons of the formyl and carboxylic acid groups are particularly characteristic, appearing at the low-field end of the spectrum (typically δ 160-200 ppm). rsc.orgsemanticscholar.org The chemical shifts of the naphthalene ring carbons provide further confirmation of the substitution pattern. semanticscholar.org
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. bmrb.iomagritek.com These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete mapping of the molecular structure. magritek.comresearchgate.net
Typical NMR Chemical Shift Ranges for this compound:
| Atom | NMR Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Formyl Proton | ¹H | ~9.0 - 10.5 | Singlet | semanticscholar.org |
| Carboxylic Acid Proton | ¹H | >10 (often broad) | Singlet | rsc.org |
| Aromatic Protons | ¹H | ~7.5 - 9.0 | Multiplets, Doublets | researchgate.netrsc.org |
| Formyl Carbon | ¹³C | ~190 - 200 | Singlet | rsc.org |
| Carboxylic Acid Carbon | ¹³C | ~165 - 185 | Singlet | rsc.org |
| Aromatic Carbons | ¹³C | ~120 - 140 | Singlets, Doublets | semanticscholar.org |
X-ray Diffraction Analysis of Crystalline Forms and Co-crystals
X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise information about bond lengths, bond angles, and intermolecular interactions. This technique is crucial for understanding its crystalline forms and its ability to form co-crystals.
Single-crystal X-ray diffraction analysis can reveal the exact arrangement of molecules in the crystal lattice. For carboxylic acids like this compound, it is common to observe the formation of hydrogen-bonded dimers, where two molecules are linked through their carboxylic acid groups. nih.gov The analysis would confirm this and provide detailed geometric parameters of the hydrogen bonds.
The study of different crystalline forms, or polymorphs, is also facilitated by X-ray diffraction. Polymorphs can exhibit different stabilities, dissolution rates, and other properties. While specific polymorphs of this compound are not detailed in the provided context, the potential for their existence is high for such a molecule.
Mass Spectrometry for Molecular Structure Confirmation in Complex Systems
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. It is particularly useful for identifying the compound in complex mixtures and for confirming the products of chemical reactions.
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of this compound, such as its methyl ester. nih.gov This technique allows for the separation of components in a mixture before they are introduced into the mass spectrometer for identification. For instance, GC-MS has been used in the purification of 2,6-naphthalene dicarboxylic acid where 2-formyl-6-naphthoic acid was a major impurity. nih.gov
Theoretical and Computational Investigations of 6 Formyl 2 Naphthoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. This method calculates the total energy of a system based on its electron density, providing accurate predictions of molecular properties. For aromatic carboxylic acids like 6-formyl-2-naphthoic acid, DFT is particularly useful for determining bond lengths, bond angles, and dihedral angles.
Computational studies on analogous compounds, such as 2-naphthoic acid and 6-bromo-2-naphthoic acid, frequently employ the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p). nih.govresearchgate.net This level of theory has been shown to provide results that are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable geometry. For instance, calculations on 2-naphthoic acid have established the bond lengths and angles of the naphthalene (B1677914) core and the carboxylic acid group. researchgate.net These calculations show that C-H bond lengths are typically computed to be around 1.080 Å with the B3LYP method. researchgate.net Such computational models can predict how the substitution of a formyl group at the 6-position would influence the geometry and electronic distribution of the parent 2-naphthoic acid structure.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) | Reference Compound |
|---|---|---|---|
| Bond Length | C-C (aromatic) | 1.358 - 1.421 Å | 2-Naphthoic Acid researchgate.net |
| Bond Length | C-H (aromatic) | ~1.080 Å | 2-Naphthoic Acid researchgate.net |
| Bond Length | C=O (carboxyl) | ~1.21 Å | Generic Carboxylic Acids |
| Bond Length | C-O (carboxyl) | ~1.36 Å | Generic Carboxylic Acids |
| Bond Angle | C-C-C (aromatic) | ~120° | Naphthalene researchgate.net |
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org For this compound, the naphthalene ring system would be the primary location of the HOMO, while the electron-withdrawing carboxyl and formyl groups would significantly influence the energy and localization of the LUMO.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. malayajournal.orgactascientific.com It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. malayajournal.org
Red/Yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack. In this compound, these would be centered on the oxygen atoms of the carboxyl and formyl groups. malayajournal.orgactascientific.com
Blue areas indicate positive potential (electron-poor regions), which are prone to nucleophilic attack. These would be located around the acidic hydrogen of the carboxyl group and the carbon atom of the formyl group. malayajournal.orgactascientific.com
Green areas represent neutral or near-zero potential. malayajournal.org
MEP maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying reactive sites for various chemical reactions. malayajournal.orgucsb.edu
Vibrational Frequency Prediction and Spectral Simulation
Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net
Studies on 2-naphthoic acid and 6-bromo-2-naphthoic acid have demonstrated this approach. nih.govscilit.com DFT calculations (e.g., at the B3LYP/6-311+G** level) predict the fundamental vibrational frequencies. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific internal coordinates (e.g., C-H stretch, C=O stretch). researchgate.net This allows for a complete interpretation of the experimental IR and Raman spectra. nih.gov
Table 2: Illustrative Vibrational Mode Assignments for a Naphthoic Acid Derivative Note: This table is based on general assignments for aromatic carboxylic acids and data from related naphthoic acids. nih.govresearchgate.net Specific frequencies for this compound would require a dedicated computational study.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3000 | O-H stretch (carboxyl) |
| ~1700 | C=O stretch (carboxyl) |
| ~1685 | C=O stretch (formyl) |
| 1400 - 1600 | C-C aromatic ring stretches |
| 1200 - 1300 | C-O stretch and O-H in-plane bend (carboxyl) |
| Below 1000 | Ring deformation and out-of-plane bends |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). science.gov A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.
For a molecule like this compound, DFT calculations could be used to study various reactions. For example, the mechanism of its synthesis, or its participation in reactions like oxidation, reduction, or condensation, could be modeled. DFT calculations can reveal detailed energy profiles and the structures of transition states for proposed reaction pathways. science.gov For instance, studies on the dehydrogenation of formic acid catalyzed by metal complexes have used DFT to confirm the rate-determining step by locating the relevant transition state. science.gov Similarly, investigations into acid-catalyzed cyclization reactions have used DFT to analyze the role of the catalyst and the energetics of key steps, such as sigmatropic shifts. researchgate.net Such computational approaches could precisely model the reactivity of the formyl and carboxylic acid groups on the naphthalene scaffold.
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of larger systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes and intermolecular interactions. grafiati.com
For this compound, MD simulations could be used to study its behavior in the solid state or in solution. A study on the related 6-hydroxy-2-naphthoic acid used a combination of DFT and MD simulations to understand the intermolecular interactions that govern crystal packing. science.gov These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds (e.g., O-H···O between carboxylic acid groups), π-π stacking between naphthalene rings, and weaker C-H···O interactions. science.gov By simulating the system, one can understand how these interactions direct the self-assembly of molecules into a specific crystal lattice, which in turn determines the macroscopic properties of the material. science.gov
Applications in Materials Science and Polymer Chemistry
6-Formyl-2-naphthoic Acid as a Monomer in Polymer Synthesis
This compound (FNA) serves as a significant precursor in the synthesis of high-performance naphthalene-based polymers. While it is often considered an impurity in the production of certain monomers, its chemical structure is pivotal for creating specific polymeric materials.
This compound is a direct precursor to 2,6-naphthalenedicarboxylic acid (NDA), a crucial monomer for producing high-performance materials like polyesters and polyurethanes. nih.govresearchgate.net The quality of the final polymer is significantly impacted by impurities, making the conversion and purification process critical. nih.govresearchgate.net For instance, a novel biotransformation method has been developed to convert 2-formyl-6-naphthoic acid into 2,6-naphthalene dicarboxylic acid using Pseudomonas sp., highlighting its role in the purification pathway for producing polymer-grade NDA. a2bchem.com The synthesis of NDA often involves the oxidation of corresponding dialkylnaphthalenes, a process where FNA can be formed as an intermediate or a side product. core.ac.uk
The general pathway involves the oxidation of the formyl group of FNA to a second carboxylic acid group, yielding NDA. This di-acid monomer is then used in polycondensation reactions to create polyesters such as polyethylene (B3416737) naphthalate (PEN). PEN and its copolymers are noted for having superior properties compared to their terephthalate (B1205515) (PET) counterparts. researchgate.net
Table 1: Role of this compound as a Precursor
| Precursor Compound | Target Monomer | Resulting Polymer Class | Reference |
|---|---|---|---|
| This compound (FNA) | 2,6-Naphthalenedicarboxylic acid (NDA) | Polyesters (e.g., PEN), Polyurethanes | nih.govresearchgate.net |
The monomer derived from this compound, 2,6-naphthalenedicarboxylic acid (NDA), is an important component in the manufacture of liquid crystal polymers (LCPs). nih.govresearchgate.net The rigid, linear structure of the 2,6-naphthalene unit derived from NDA is conducive to forming the ordered, rod-like molecular chains that characterize thermotropic LCPs. google.com These aromatic polyesters are known for their high thermal stability, mechanical strength, and chemical resistance. a2bchem.comresearchgate.net
Research into LCPs has utilized various naphthoic acid derivatives to create polymers with desirable properties. For example, wholly aromatic, thermotropic LCPs have been synthesized from monomers including 6-hydroxy-2-naphthoic acid, which shares the same naphthalene (B1677914) core. google.comresearchgate.net The introduction of the 2,6-naphthalene ring structure into a polymer chain creates a "crankshaft" geometry that can lower the melting point without significantly disrupting crystallinity, thereby maintaining liquid crystalline properties. google.com Similarly, poly(oxy-2,6-naphthalenediylcarbonyl) whiskers, a form of aromatic polyester, have been synthesized from 2-acetoxy-6-naphthoic acid, further demonstrating the utility of the 2,6-naphthalene core in creating highly ordered, crystalline polymer structures. kpi.ua
Integration into Organic Electronic Materials
The unique structure of this compound and its derivatives allows for their integration into advanced organic electronic materials, particularly those with specific photophysical properties.
The naphthalene moiety is a well-known chromophore, and polymers incorporating this unit often exhibit fluorescent or luminescent properties. The functional groups of this compound (aldehyde and carboxylic acid) provide reactive sites to build larger conjugated systems for use as luminescent materials. For example, analogous structures like 8-formyl-1-naphthoic acid are used as starting materials for the synthesis of 1,8-naphthoylene-1',2'-benzimidazoles, a class of compounds widely used for their luminescent properties in applications such as organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of polymer composites with luminescent fillers has been demonstrated using naphthalene derivatives. sciforum.net Easily processable fluorescent polymers based on naphthalene are valued for their intense fluorescence and good thermal and chemical stability, making them suitable for polymer light-emitting diodes and optical sensors. sciforum.net The bifunctional nature of molecules like this compound allows them to act as building blocks for coordination polymers, where the interaction with metal ions can lead to materials with tunable luminescent and electronic properties. ugr.es
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. magtech.com.cn This effect is often achieved by restricting intramolecular motion, such as rotation around chemical bonds. magtech.com.cn The aldehyde (formyl) group of this compound is a key functional handle for creating molecules with AIE properties.
This aldehyde group can readily undergo condensation reactions with amines or hydrazine (B178648) to form Schiff bases or azines, respectively. These reactions link the rigid naphthalene core to other molecular fragments, creating larger structures where intramolecular rotation can be controlled. For example, AIE-active fluorescent probes have been synthesized by formylating a precursor molecule and then condensing it with hydrazine hydrate. researchgate.net The resulting azine derivatives, which feature rotatable N-N bonds, have been widely used in sensing applications due to their AIE characteristics. researchgate.net The incorporation of the this compound unit into such systems could produce novel AIEgens, where the aggregation state dictates the luminescent output.
Development of Optically Active Materials
The carboxylic acid group of this compound provides a route to creating optically active materials. The development of such materials relies on the ability to separate and utilize individual enantiomers of a chiral compound. The carboxylic acid function allows for the formation of diastereomeric salts by reacting it with an optically active amine base. google.com This process, known as chiral resolution, is a conventional means to separate the enantiomers of a racemic mixture. Once the diastereomeric salts are separated by methods like fractional crystallization, they can be cleaved to yield the respective pure optical isomers of the naphthoic acid derivative. google.com This demonstrates that the 2-naphthoic acid framework can be a component of molecules that are resolved into their optically active forms for specialized applications.
Coordination Chemistry and Supramolecular Assemblies
6-Formyl-2-naphthoic Acid as a Ligand for Metal-Organic Frameworks (MOFs) Synthesis
Metal-organic frameworks are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netnih.gov The inherent chemical tailorability and porosity of MOFs position them as promising materials for a wide range of applications, including gas storage, separation, and catalysis. nih.govrsc.org
The design of MOFs using naphthoate-based ligands like this compound is a strategic process aimed at creating robust and functional materials. nih.gov A primary strategy for synthesizing stable MOFs involves using high-valency metal ions, such as Zr(IV) or Hf(IV), which form strong coordination bonds with carboxylate linkers, enhancing the framework's chemical and thermal stability. nih.govmdpi.com The combination of these robust metal nodes with the rigid structure of the naphthoate ligand contributes to the formation of durable frameworks. rsc.org
The synthesis of these materials is most commonly achieved through solvothermal or hydrothermal methods. researchgate.netmdpi.com In a typical solvothermal synthesis, the metal salt and the organic ligand are dissolved in a solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. mdpi.com This process facilitates the self-assembly of the metal nodes and organic linkers into a crystalline, three-dimensional structure. mdpi.comnih.gov Microwave-assisted synthesis has also been employed as a rapid alternative to conventional heating for producing naphthoate-based MOFs. researchgate.net Furthermore, the introduction of "modulators" or competing ligands during synthesis can be used to control the nucleation and growth of MOF crystals, often leading to different structural outcomes from the same set of building blocks. mdpi.comnih.gov
The use of naphthoate-based ligands in MOF synthesis gives rise to a remarkable diversity of structural architectures and topologies. nih.govmdpi.com The final structure is influenced by several factors, including the coordination geometry of the metal ion, the connectivity of the ligand, and the specific synthesis conditions. nih.govnih.gov
For instance, by employing coordination modulation—the addition of competing ligands—it is possible to systematically access multiple, distinct Y(III) MOF phases using the same naphthalene-2,6-dicarboxylate ligand. nih.gov This approach has yielded six different structures, demonstrating that even with sterically demanding rare-earth metals, a high degree of structural control is achievable. nih.gov
Similarly, combining zinc paddlewheel secondary building units, {Zn₂(COO)₄}, with different dicarboxylate ligands results in frameworks with varied topologies. mdpi.com Depending on the co-ligand used alongside a bridging pillar ligand, uninodal 6-connected frameworks with topologies such as 4⁸·6⁷ , 4⁸·6⁶·8 , or the common pcu type (4¹²·6³ ) can be formed. mdpi.com The study of lanthanide MOFs with 2,6-naphthalenedicarboxylate has also revealed the formation of four different materials (La, Nd, Eu, Gd) that crystallize into three distinct topologies, with metal coordination numbers ranging from seven to nine. rsc.org This structural flexibility highlights the rich architectural possibilities inherent in naphthoate-based MOF systems. ucl.ac.uk
| Metal Ion(s) | Ligand(s) | Resulting Topology/Structure | Key Finding |
|---|---|---|---|
| Y(III) | Naphthalene-2,6-dicarboxylate | Six distinct MOF phases | Coordination modulation allows programmable access to different structures. nih.gov |
| Zn(II) | 2,6-Naphthalenedicarboxylate and N,N′-bis(pyridin-2-yl)benzene-1,4-diamine | 4⁸·6⁷-net | Illustrates a 6-connected uninodal framework based on paddlewheel SBUs. mdpi.com |
| Zn(II) | 2,5-Thiophenedicarboxylic acid and N,N′-bis(pyridin-2-yl)benzene-1,4-diamine | 4⁸·6⁶·8-net | Demonstrates how changing the dicarboxylate co-ligand alters the framework topology. mdpi.com |
| La, Nd, Eu, Gd | 2,6-Naphthalenedicarboxylate | Three distinct topologies | Shows that different lanthanide ions can yield different framework structures with the same ligand. rsc.org |
The ability to functionalize the pores of MOFs is a key advantage of this class of materials, allowing their properties to be precisely tuned for specific tasks. berkeley.eduresearchgate.net Functionalization can be achieved either by using ligands that already contain desired functional groups (pre-synthetic functionalization) or by chemically modifying the framework after its assembly (post-synthetic modification, or PSM). berkeley.edursc.org
The formyl group of this compound is an ideal handle for such functionalization. This aldehyde moiety can participate in a variety of chemical reactions, enabling the introduction of new chemical entities into the MOF's pores. For example, the formyl group can be converted into other functional groups or used to anchor larger molecules, such as catalysts or sensing agents. This strategy allows for the precise engineering of the pore environment to enhance properties like selective adsorption or catalytic activity. escholarship.orgrsc.org For instance, the introduction of basic amine groups through functionalization has been shown to significantly enhance CO₂ capture capabilities in MOFs. escholarship.org Similarly, decorating MOF pores with specific oxygen-containing groups has led to materials with an ultrahigh capacity for removing lead ions from water. rsc.org The presence of the formyl group on the this compound ligand provides a direct route to creating such task-specific, functionalized materials.
Formation of Coordination Polymers (CPs)
Coordination polymers are extended structures formed by the coordination of metal ions with organic bridging ligands. nih.govrsc.org Unlike MOFs, which are defined by their permanent porosity, CPs encompass a broader range of one-, two-, or three-dimensional networks. researchgate.net The structure of a CP is dictated by the coordination preferences of the metal ion and the geometry and coordination modes of the organic ligand. nih.gov
In CPs involving this compound, the carboxylate group is the primary site of interaction with metal ions. Carboxylate ligands are known for their versatile coordination behavior, capable of binding to metal centers in several distinct modes. nih.gov These modes include monodentate, where only one oxygen atom coordinates to the metal, and bidentate, where both oxygen atoms bind to the same metal center (chelation) or to two different metal centers (bridging). nih.gov
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. nih.gov For example, in studies with the related ligand 6-(1H-tetrazol-5-yl)-2-naphthoic acid, coordination with Zn(II) and Cd(II) ions led to the formation of complex three-dimensional frameworks where the ligand bridges multiple metal centers to establish the extended network. researchgate.net The ability of the naphthoate ligand to adopt various bridging modes is fundamental to the construction of CPs with diverse dimensionalities and topologies. researchgate.netnih.gov
| Coordination Mode | Description | Schematic Representation |
|---|---|---|
| Monodentate (κ¹–O) | One carboxylate oxygen atom binds to a single metal center. | M–O–C–R |
| Bidentate Chelating (κ²–O,O') | Both carboxylate oxygen atoms bind to the same metal center, forming a ring. | M(O₂CR) |
| Bidentate Bridging (µ₂–O,O') | Each carboxylate oxygen atom binds to a different metal center. | M–O–C(R)–O–M' |
| Tridentate Bridging (µ₂–O,O,O') | One oxygen atom is terminal, while the other two bridge two metal centers. | Complex bridging |
Source: Adapted from general coordination chemistry principles. nih.gov
Coordination polymers constructed from aromatic ligands like this compound often exhibit interesting photoluminescent properties. rsc.orgresearchgate.net The luminescence can originate from the organic ligand itself (intraligand transitions), from the metal center, or from charge transfer between the ligand and the metal (ligand-to-metal charge transfer, LMCT). rsc.orgrsc.org
CPs synthesized from a derivative, 6-(1H-tetrazol-5-yl)-2-naphthoic acid, with zinc(II) and cadmium(II) were found to be highly luminescent. researchgate.net At room temperature, the zinc-based polymer displayed an intense emission at approximately 421 nm, while the cadmium-based polymer emitted at 381 nm. researchgate.net The difference in emission wavelengths was attributed to the distinct coordination environments of the metal ions, which affect the ligand's configuration. researchgate.net Similarly, lanthanide-based MOFs and CPs are well-known for their sharp, characteristic emission bands. rsc.org For example, a Eu(III)-based MOF constructed with 2,6-naphthalenedicarboxylate exhibits a strong red-orange luminescence at 613 nm, a result of efficient energy transfer from the ligand to the Eu³⁺ ion. rsc.org The conjugated naphthalene (B1677914) core of this compound makes it an effective "antenna" for absorbing excitation energy and transferring it to a coordinated metal ion, making it a promising ligand for designing new luminescent materials. rsc.orgmdpi.com
Hydrogen-Bonded Organic Frameworks (HOFs) and Co-crystals
While extensive research has been conducted on the role of various naphthoic acid derivatives in forming HOFs and co-crystals, specific studies focusing solely on this compound are limited. However, the principles derived from closely related compounds, such as 6-hydroxy-2-naphthoic acid and naphthalene-2,6-dicarboxylic acid, provide a strong basis for understanding its potential behavior in supramolecular constructions. researchgate.netacs.org
The self-assembly of this compound into higher-order structures is primarily governed by the interplay of various non-covalent interactions. The carboxylic acid group is the most dominant functional group for directing self-assembly through robust and predictable hydrogen bonds.
Key Intermolecular Interactions:
Carboxylic Acid Dimer: The most common and stable supramolecular synthon formed by carboxylic acids is the cyclic R²₂(8) homodimer. This involves two molecules of this compound hydrogen bonding through their carboxylic acid groups. This interaction is a primary driving force in the formation of many crystalline organic acids.
Carboxylic Acid-Formyl Heterosynthon: The formyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. This allows for the formation of heterosynthons where the carboxylic acid group of one molecule interacts with the formyl group of another. These interactions, though generally weaker than the carboxylic acid dimer, can lead to the formation of extended chains or more complex networks.
C–H···O Interactions: Weak C–H···O hydrogen bonds, involving the aromatic C-H groups or the formyl C-H group as donors and the carbonyl or carboxylic oxygens as acceptors, provide additional stabilization to the crystal packing. researchgate.net
In the context of co-crystals, this compound can co-crystallize with other molecules (co-formers) that have complementary functional groups. For instance, co-formers containing pyridine (B92270) or amide groups can form robust acid-pyridine or acid-amide heterosynthons, which often compete with and can replace the carboxylic acid homodimer.
| Interaction Type | Donor | Acceptor | Typical Synthon Motif |
| Carboxylic Acid Homodimer | O-H (acid) | O=C (acid) | R²₂(8) |
| Carboxylic-Formyl Heterosynthon | O-H (acid) | O=C (formyl) | Chain or Ring Motifs |
| π–π Stacking | Naphthalene Ring | Naphthalene Ring | N/A |
| Weak C-H···O Bonds | C-H (aromatic/formyl) | O=C (acid/formyl) | N/A |
This table is generated based on established principles of supramolecular chemistry and observations from related naphthoic acid structures.
Research on the purification of naphthalene-2,6-dicarboxylic acid has noted that this compound is a common impurity, and its removal can be challenging, hinting at its ability to integrate into or interact with the crystal lattice of similar molecules. researchgate.netiucr.org The formation of adducts, such as naphthalene-2,6-dicarboxylic acid with 1-methylpyrrolidin-2-one, relies on strong O-H···O hydrogen bonds and C-H···O interactions to form the crystal structure. researchgate.net This further supports the expected role of these interactions in the self-assembly of this compound.
Supramolecular isomerism refers to the existence of different supramolecular structures from the same components, while polymorphism is the ability of a single compound to crystallize in multiple different crystal structures. Both phenomena are highly plausible for this compound due to the flexibility of its intermolecular interactions.
Factors Leading to Isomerism and Polymorphism:
Synthon Competition: The primary factor is the competition between different possible hydrogen bonding synthons. For example, the carboxylic acid homodimer may compete with a catemeric chain motif where the acid and formyl groups of adjacent molecules interact. Different crystallization conditions (e.g., solvent, temperature, concentration) can favor one synthon over another, leading to different crystalline forms.
Conformational Flexibility: While the naphthalene core is rigid, slight conformational adjustments and the orientation of the functional groups can influence the packing and lead to different polymorphs.
Packing Efficiency: The balance between strong directional hydrogen bonds and weaker, less directional forces like π–π stacking and van der Waals interactions can result in multiple, energetically similar packing arrangements.
For instance, in co-crystals with a given co-former, different stoichiometric ratios could be observed, leading to supramolecular isomerism. One isomer might be dominated by acid-co-former interactions, while another might also include acid-acid dimers.
Although no specific polymorphs of this compound have been reported in the literature, the principles of crystal engineering suggest a high likelihood of their existence. The study of related hydroxy-naphthoic acids has shown that subtle changes in functional group position can lead to the formation of different synthons and packing arrangements. mdpi.com Therefore, it is reasonable to predict that a systematic screening of crystallization conditions for this compound would likely yield multiple polymorphic forms.
| Phenomenon | Description | Likely Cause for this compound |
| Polymorphism | A single compound forming multiple crystal structures. | Competition between carboxylic acid dimer and acid-formyl synthons; different π–π stacking arrangements. |
| Supramolecular Isomerism | Same components forming different structural arrangements (e.g., in co-crystals). | Different co-former stoichiometries; presence of different heterosynthons in the crystal lattice. |
This table outlines the potential for polymorphism and supramolecular isomerism based on the functional groups of this compound and established crystallographic principles.
Catalytic Applications and Biocatalytic Transformations
6-Formyl-2-naphthoic Acid as a Ligand in Homogeneous and Heterogeneous Catalysis
The carboxylate and formyl groups of this compound can act as binding sites for metal ions, positioning it as a candidate for designing specialized ligands for various catalytic systems. These systems can range from soluble homogeneous catalysts to insoluble, recyclable heterogeneous catalysts like metal-organic frameworks (MOFs).
While direct applications of this compound as a primary ligand in transition metal-catalyzed reactions are not extensively documented in dedicated studies, its structural features suggest significant potential. The carboxylic acid group can deprotonate to form a naphthoate, which can coordinate to transition metal centers. The formyl group's oxygen atom can also act as a Lewis basic site for coordination. This bifunctional coordination could be used to create stable metal complexes.
In related research, other derivatives of naphthoic acid have been successfully used to synthesize transition metal complexes with catalytic applications. For instance, new series of transition metal(II) complexes involving 3-hydroxy-2-naphthoic acid have been synthesized and characterized. google.comgoogle.com These complexes have been investigated for their potential as precursors for nano metal oxides, which in turn serve as efficient photocatalysts for the degradation of dye materials. google.comgoogle.com
The reactivity of the functional groups in this compound is evident from its use as a linker molecule in the synthesis of complex bioconjugates. For example, it has been condensed with derivatives of potent antitumor agents like Calicheamicin. sioc-journal.cnmdpi.com In these syntheses, the aldehyde group reacts to form a stable hydrazone linkage, a reaction often catalyzed by acid. sioc-journal.cn This demonstrates the accessibility and reactivity of the formyl group, which, along with the carboxylate, could be harnessed to anchor and stabilize a catalytically active transition metal center. The presence of both a strong carboxylate donor and a weaker formyl donor allows for the formation of chelate rings with a metal ion, potentially enhancing the stability and modulating the reactivity of the resulting catalyst.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. researchgate.net Their high surface area, tunable pore sizes, and the potential for functionalizing the organic linkers make them highly attractive as heterogeneous catalysts. bldpharm.comnih.gov Dicarboxylic acids are a common class of linkers used to build MOFs, and the parent compound of this compound, 2,6-naphthalenedicarboxylic acid, is a well-known linker in MOF chemistry. acs.org
Although MOFs built specifically from this compound are not prominently featured in the literature, the principles of MOF catalysis strongly support its potential as a functional linker. The strategy of using linkers with appended functional groups is a key method for designing active MOF catalysts. The aldehyde moiety of this compound could serve several catalytic roles within a MOF structure:
A Catalytic Site: The formyl group itself could act as a catalytic site for reactions such as aldol (B89426) condensations or Knoevenagel reactions. nih.gov
A Post-Synthetic Modification Handle: The aldehyde is a versatile functional group that can undergo further reactions after the MOF has been constructed. This post-synthetic modification allows for the introduction of more complex catalytic moieties.
The general utility of MOFs in catalysis is well-established, with applications in gas separation, storage, sensing, and various organic transformations. researchgate.netbldpharm.com MOFs based on tetravalent metals like Zr(IV) and Hf(IV) are particularly noted for their high stability and strong Lewis and Brønsted acidity, which can be tailored for specific catalytic processes. A MOF constructed with this compound would combine the robust framework provided by the naphthoate linker with the reactive potential of the aldehyde, creating a multifunctional, heterogeneous catalyst.
Chemo-Enzymatic Conversion and Biotransformation
The susceptibility of the naphthalene (B1677914) core and its functional groups to enzymatic attack opens avenues for biocatalytic transformations of this compound. This includes microbial degradation pathways and specific enzyme-mediated derivatizations.
Microorganisms have evolved diverse metabolic pathways to degrade aromatic hydrocarbons, including naphthalene and its derivatives. Naphthoic acids are common intermediates in these pathways. For instance, bacteria can oxidize methylnaphthalenes to form the corresponding naphthoic acids. sioc-journal.cnacs.org The subsequent degradation of the naphthoic acid ring system typically proceeds through hydroxylation and ring cleavage.
A well-studied example is the degradation of 1-naphthoic acid by Pseudomonas maltophilia. The pathway is initiated by the double hydroxylation of the aromatic ring, followed by oxidative cleavage. bldpharm.com Intermediates in this pathway include compounds like 3-formyl salicylate, demonstrating that formyl groups are part of the natural microbial metabolism of these structures. bldpharm.com Similarly, anaerobic degradation of naphthalene can proceed via carboxylation to 2-naphthoic acid, which is then a central metabolite in the pathway. nih.gov
These established pathways for related compounds suggest a probable metabolic fate for this compound in a microbial environment. It is likely that bacterial enzymes, such as dioxygenases and dehydrogenases, would act on the molecule. The naphthalene ring system could be hydroxylated and subsequently cleaved, while the existing formyl and carboxyl groups would also be subject to enzymatic modification, leading to its eventual breakdown into central metabolic intermediates. bldpharm.com
Specific enzymes can be used to achieve targeted modifications of the functional groups on this compound. The aldehyde and carboxylic acid moieties are particularly amenable to enzymatic transformations.
Enzymes such as NAD(P)H-dependent reductases or dehydrogenases are capable of acting on aldehyde groups. This could lead to two primary transformations of the formyl group on this compound:
Reduction: An alcohol dehydrogenase could reduce the formyl group to a hydroxymethyl group, yielding 6-(hydroxymethyl)-2-naphthoic acid.
Oxidation: An aldehyde dehydrogenase could oxidize the formyl group to a second carboxylic acid group, yielding the important polymer precursor 2,6-naphthalenedicarboxylic acid.
Furthermore, enzymes involved in natural product biosynthesis demonstrate a wide range of complex transformations on aromatic structures. For example, enzymes can catalyze cyclizations, hydroxylations, and other modifications on complex naphthoic acid precursors during the biosynthesis of compounds like menaquinone. While not acting on this compound directly, these enzymatic capabilities highlight the potential for using engineered enzymes or whole-cell systems to create novel derivatives from this bifunctional starting material. The synthesis of 2-aminomethyl-naphthalene from 2-naphthoic acid, though shown as a chemical process, involves a reductive amination step that has enzymatic equivalents, suggesting another possible route for biocatalytic derivatization.
Advanced Molecular Probes in Biochemical Research
Design and Synthesis of Fluorescent Probes based on Naphthoic Acid Scaffolds
The naphthoic acid framework serves as a versatile scaffold in the design and synthesis of advanced fluorescent probes for biochemical research. acs.orgnih.gov These probes are instrumental in visualizing and quantifying biological processes at the molecular level. The synthesis of such probes often involves modifying the naphthoic acid core with various functional groups to tune their photophysical properties and biological targeting capabilities.
A notable example is the development of fluorescent probes for detecting advanced glycation end-products (AGEs), which are implicated in various diseases. nih.govresearchgate.net Researchers have synthesized naphthoic acid derivatives, such as 1-(naphthalen-1-yl)propane-1,2-dione, to create assays for screening AGEs breakers. nih.govresearchgate.net These assays offer a high-throughput method for identifying compounds that can reverse the harmful effects of AGEs. nih.govresearchgate.net
Furthermore, the strategic placement of substituents on the naphthoic acid ring system allows for the creation of probes with specific functionalities. For instance, the introduction of a hydroxyethyl (B10761427) group at the 6-position of 1-naphthoic acid results in a compound with potential for various chemical modifications, including oxidation, reduction, and substitution, to generate a library of probes. Similarly, the synthesis of dipeptidomimetic isocyanonaphthalene from 6-amino-2-naphthoic acid has led to fluorescent chemodosimeters for sensing mercury ions in living cells. nih.gov
The versatility of the naphthoic acid scaffold is further demonstrated by the synthesis of dual-function probes. A probe derived from 6-hydroxy-2-naphthoic acid, 6-hydroxy-2-naphthohydrazide (B1323121) (NAH), has been designed to exhibit a "turn-on" fluorescent response to Cu2+ and a colorimetric change for Fe3+ detection in aqueous solutions. sci-hub.st The synthetic pathway for such probes is often straightforward, starting from commercially available naphthoic acid derivatives. nih.govsci-hub.st
The development of these fluorescent probes relies on a deep understanding of structure-property relationships. By systematically modifying the naphthoic acid structure, scientists can create tailored molecular tools for a wide range of applications in biochemical research, from enzyme activity profiling to cellular imaging. researchgate.netnih.gov
Application in Enzyme Activity Profiling
Naphthoic acid-based molecular probes have found significant application in the profiling of enzyme activity, offering insights into enzyme kinetics and inhibition. The inherent fluorescence of some naphthoic acid derivatives provides a sensitive method for monitoring enzyme-catalyzed reactions. researchgate.net
For example, 2-naphthoic acid can be metabolized by certain enzymes with a catalytic efficiency comparable to their natural substrates. researchgate.net This property has been exploited to design fluorometric assays for measuring the activity of enzymes like CYP73As, which are involved in the phenylpropanoid pathway in plants. researchgate.net These assays have been successfully used to monitor enzyme activity in various biological samples, including microsomes from transgenic yeast and different plant species. researchgate.net
Investigation of Enzyme-Ligand Binding Mechanisms
The study of enzyme-ligand binding is crucial for understanding enzyme function and for the development of new therapeutic agents. Naphthoic acid derivatives have been instrumental in these investigations. For instance, the binding of 6-Formyl Umbelliferone (6-FU), a furanocoumarin, to protein tyrosine phosphatase 1B (PTP1B), a key enzyme in diabetes, has been studied using molecular docking simulations. mdpi.com These studies revealed that 6-FU forms several hydrogen bonds with key amino acid residues in the active site of PTP1B, including Arg221, Gly218, Gly220, Ile219, and Ser216. mdpi.com
Similarly, the binding of a cognate ligand, 3-({5-[(N-acetyl-3-{4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-1-naphthyl}-l-alanyl)amino]pentyl}oxy)-2-naphthoic acid, to PTP1B has been characterized by multiple interactions, including hydrogen bonding and π-alkyl interactions within the enzyme's active pocket. mdpi.commdpi.com Such detailed binding information is invaluable for the rational design of more potent and selective enzyme inhibitors.
The versatility of the naphthoic acid scaffold is further highlighted by the identification of 6-carboxy-1-naphthoic acid as a novel binding motif for PTP1B inhibitors. acs.org This motif positions its two acidic groups to interact with key residues in a manner similar to the phosphate (B84403) group of the natural substrate, providing a new avenue for inhibitor design. acs.org
| Enzyme | Ligand/Inhibitor | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | 6-Formyl Umbelliferone (6-FU) | Arg221, Gly218, Gly220, Ile219, Ser216 | Hydrogen Bonding | mdpi.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 3-({5-[(N-acetyl-3-{4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-1-naphthyl}-l-alanyl)amino]pentyl}oxy)-2-naphthoic acid | Asp48, Arg254, Arg221, Ser216, Gly220, Gly218, Ile219, Ala217, Tyr46, Met258 | Hydrogen Bonding, π-alkyl, π-sulfur, π-π stacked | mdpi.commdpi.com |
| 2-hydroxy-1-naphthoic acid nonoxidative decarboxylase | 2-hydroxy-1-naphthoic acid (2H1NA) | Arg33, Tyr272 | Hydrogen Bonding | asm.org |
Development of Receptor Antagonist Molecular Probes
The 2-naphthoic acid scaffold has proven to be a valuable template for the development of potent and selective receptor antagonists, particularly for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) involved in inflammatory processes. acs.orgresearchgate.net The goal of this research has been to create high-affinity fluorescent probes based on known P2Y14R antagonists. acs.orgresearchgate.net
A significant achievement in this area is the development of fluorescent probes derived from the potent and selective P2Y14R antagonist, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN). acs.orgresearchgate.net By strategically modifying the PPTN structure, researchers have successfully attached fluorophores without compromising the antagonist's high affinity for the receptor. acs.orgresearchgate.net This functionalized congener approach has led to the creation of highly potent fluorescent molecular probes for the P2Y14R. acs.org
One such probe, an Alexa Fluor 488 (AF488) derivative, exhibited an exceptionally high affinity with a Ki of 80 pM. acs.orgresearchgate.net These fluorescent antagonists are crucial tools for studying the pharmacology of the P2Y14R, enabling the quantification of specific binding and the characterization of the receptor in various cell systems. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies for Receptor Affinity
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. acs.orggrantome.com For 2-naphthoic acid derivatives targeting the P2Y14R, SAR studies have been crucial in optimizing antagonist potency and selectivity. acs.orggrantome.com
Initial high-throughput screening identified 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of the P2Y14R. sci-hub.se Subsequent optimization efforts focused on modifying these substituents to improve potency and pharmacokinetic properties. sci-hub.se It was discovered that the carboxylate group of the 2-naphthoic acid is important for receptor recognition, as esterification led to a significant loss of antagonist activity. acs.org
SAR exploration also guided the attachment of fluorophores to create fluorescent probes. acs.org It was determined that the piperidine (B6355638) moiety of the parent antagonist was a suitable site for modification. acs.orgresearchgate.net Chain-elongated alkynyl or amino derivatives were synthesized for coupling with fluorophores, and their antagonist activities were evaluated. researchgate.net These studies demonstrated that potency could be maintained and even enhanced through careful functionalization, leading to the development of highly potent fluorescent antagonists. acs.orgresearchgate.net The insights gained from these SAR studies are instrumental in expanding the chemical diversity of ligands for the P2Y14R and for designing future therapeutic agents. acs.orgresearchgate.net
| Compound | Modification | Effect on P2Y14R Affinity | Reference |
|---|---|---|---|
| Ethyl ester of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | Esterification of the carboxylate group | 400-fold weaker antagonist activity compared to the free carboxylate | acs.org |
| N-Methyl derivative of 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid | Methylation of the piperidine nitrogen | Significant receptor affinity retained, indicating suitability for chain extension | acs.org |
| Alexa Fluor 488 (AF488) derivative | Attachment of AF488 fluorophore via a linker | Enhanced antagonist potency (Ki = 80 pM) | acs.orgresearchgate.net |
| Derivative with removed phenyl group at C-4 | Removal of the phenyl group | Complete loss of activity | sci-hub.se |
Molecular Docking for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgmdpi.com This method is extensively used to understand the interactions between ligands, such as 6-Formyl-2-naphthoic acid derivatives, and their protein targets. acs.orgmdpi.comtandfonline.com
In the context of P2Y14R antagonists, molecular docking was employed using a homology model of the human P2Y14R. acs.orgresearchgate.net These simulations suggested that the piperidine ring of the antagonist is oriented in a way that is suitable for the attachment of a fluorophore while preserving the ligand's affinity for the receptor. researchgate.net The docking results also provided insights into the specific interactions between the antagonist and the receptor. For instance, the trifluoromethylphenyl group of the antagonist was predicted to bind within a hydrophobic subpocket of the receptor, forming a π-π interaction with a tyrosine residue (Tyr102). acs.org
Molecular docking has also been applied to study the binding of ligands to other proteins. For example, the interaction of metal complexes with E. coli protein has been investigated to understand their antibacterial activity. tandfonline.comresearchgate.net In another study, docking simulations of 6-Formyl Umbelliferone with human serum albumin (HSA) indicated that it preferentially binds to site-I of the protein. mdpi.com The predicted binding mode involved a hydrogen bond between the hydroxyl group of the ligand and an arginine residue (Arg257) of HSA, along with several π-alkyl and π-cation interactions. mdpi.com These computational analyses provide a detailed picture of ligand-protein interactions at the atomic level, guiding the design of new and more effective molecular probes and therapeutic agents.
Emerging Research Directions and Future Perspectives
Integration of 6-Formyl-2-naphthoic Acid into Multifunctional Materials
The bifunctional nature of this compound makes it an exceptional building block for the creation of advanced multifunctional materials. Researchers are particularly focused on its integration into metal-organic frameworks (MOFs) and fluorescent sensors.
In the realm of MOFs, the carboxylic acid group of this compound can coordinate with metal ions to form extended, porous structures, while the formyl group remains available for post-synthetic modification. This allows for the introduction of new functionalities within the MOF, leading to materials with tailored properties for applications such as gas storage, separation, and catalysis. For instance, lanthanide-based MOFs have garnered attention for their potential in luminescent applications. rsc.org The use of linkers like 2,6-naphthalenedicarboxylate, a close structural relative of this compound, has resulted in the synthesis of MOFs with diverse topologies and potential for ligand-to-metal charge transfer, a key feature for luminescence. rsc.org
The inherent fluorescence of the naphthalene (B1677914) core, combined with the reactive aldehyde, makes this compound a candidate for the development of chemosensors. Derivatives of naphthoic acid have been investigated as fluorescent probes for detecting various analytes, including advanced glycation end-products (AGEs) and metal ions. researchgate.net The aldehyde group can react selectively with specific analytes, leading to a change in the fluorescent properties of the molecule, enabling detection.
Exploration of Novel Synthetic Pathways
The advancement of applications for this compound is intrinsically linked to the development of efficient and innovative synthetic routes. While classical methods for the synthesis of naphthoic acids exist, researchers are exploring novel pathways to improve yield, reduce steps, and introduce greater functional group tolerance.
One area of exploration is the development of one-pot chemo-enzymatic pathways. For example, a sustainable, preparative-scale synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid has been demonstrated, highlighting the potential for biocatalysis in producing functionalized naphthoic acid derivatives. tandfonline.com Such methodologies could be adapted for the synthesis of this compound.
Another promising direction is the use of modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed in the synthesis of highly substituted naphthoic acids. researchgate.net These methods offer a powerful tool for constructing the naphthalene core with precise control over the substitution pattern. Furthermore, novel methods for the synthesis of 2,6-naphthalenedicarboxylic acid, which can be derived from 2-formyl-6-naphthoic acid, are being investigated, including processes that involve the catalytic oxidation of alkylnaphthalenes. researchgate.net
| Synthetic Approach | Description | Potential Advantages | Reference |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps in a one-pot reaction. | Increased sustainability, milder reaction conditions. | tandfonline.com |
| Palladium-Catalyzed Cross-Coupling | Use of palladium catalysts (e.g., Suzuki coupling) to form C-C bonds. | High efficiency, good functional group tolerance. | researchgate.net |
| Catalytic Oxidation | Oxidation of substituted naphthalenes to form carboxylic acids. | Direct conversion to the desired functional group. | researchgate.net |
Advanced Characterization Techniques for Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for designing materials with desired functionalities. Advanced characterization techniques are indispensable in this pursuit.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and fluorescence spectroscopy, are routinely used to characterize the chemical structure and photophysical properties of this compound and its derivatives. ambeed.com For instance, fluorescence spectroscopy is essential for evaluating the performance of fluorescent sensors based on this compound. frontiersin.org
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to assess the thermal stability of materials incorporating this compound, which is a critical parameter for many applications. science.gov
| Technique | Information Obtained | Relevance to this compound | Reference |
| Single-Crystal X-ray Diffraction | 3D molecular and crystal structure. | Understanding the framework of MOFs and the packing in co-crystals. | science.gov |
| NMR Spectroscopy | Chemical environment of atoms. | Confirming the chemical structure of synthetic derivatives. | ambeed.com |
| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield. | Characterizing the performance of fluorescent sensors. | frontiersin.org |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Assessing the suitability of materials for high-temperature applications. | science.gov |
Theoretical Prediction of Novel Reactivity and Applications
Computational chemistry and theoretical modeling are becoming increasingly important in predicting the reactivity and potential applications of novel compounds like this compound. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure, molecular orbitals, and reaction mechanisms of molecules.
Theoretical studies on related naphthoic acid derivatives have been used to understand substituent effects on their reactivity and biological activities. researchgate.net Such computational approaches can be applied to this compound to predict its behavior in various chemical reactions, aiding in the design of new synthetic strategies and the discovery of novel applications.
Molecular docking studies are another powerful computational tool, particularly in the context of drug discovery and sensor design. By simulating the interaction of this compound derivatives with biological targets or analytes, researchers can predict binding affinities and modes of interaction, guiding the development of more potent and selective compounds. tandfonline.com
Sustainable Synthesis and Application Development
In line with the growing emphasis on green chemistry, a significant future direction for research on this compound is the development of sustainable synthetic methods and applications. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
The exploration of biocatalytic and chemo-enzymatic routes, as mentioned earlier, is a key aspect of this trend. tandfonline.com Utilizing enzymes as catalysts can lead to highly selective transformations under mild conditions, reducing the generation of hazardous waste.
Furthermore, the development of applications for this compound that contribute to sustainability is a major goal. This includes its use in the creation of materials for green technologies, such as catalysts for efficient chemical transformations or sensors for environmental monitoring. The use of ionic liquids based on naphthoic acid derivatives for the extraction of heavy metals from water is an example of such a sustainable application. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
